N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide: is a complex organic compound that features both indazole and benzothiazole moieties. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-21-14-8-4-2-6-11(14)13(20-21)10-18-16(22)17-19-12-7-3-5-9-15(12)23-17/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOWXKKXLYUYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Formation of the Benzothiazole Moiety: Benzothiazole can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the indazole and benzothiazole moieties.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions, especially at the positions ortho and para to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines from nitro groups.
Scientific Research Applications
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Biological Studies: The compound is used in studies investigating the modulation of biological pathways, particularly those involving signal transduction and gene expression.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The indazole moiety can bind to enzyme active sites, inhibiting their activity, while the benzothiazole moiety can interact with receptor proteins, modulating their function. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of signal transduction pathways.
Comparison with Similar Compounds
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide: can be compared with other compounds containing indazole or benzothiazole moieties:
Indazole Derivatives: Compounds like 3-amino-1H-indazole-1-carboxamide are known for their anticancer properties.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole are studied for their antimicrobial and anticancer activities.
The uniqueness of This compound lies in its combined structure, which allows it to interact with multiple biological targets, enhancing its potential therapeutic effects.
Biological Activity
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from the indazole core. The indazole can be synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with cyclohexanone under acidic conditions. Subsequent steps include alkylation and formation of the benzo[d]thiazole moiety.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including those similar to this compound. For instance, compounds in this class have demonstrated significant cytotoxicity against various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) at concentrations ranging from 1 to 4 μM. These compounds not only inhibited cell proliferation but also induced apoptosis and cell cycle arrest .
The mechanism by which these compounds exert their effects is multifaceted. They have been shown to inhibit inflammatory cytokines like IL-6 and TNF-α, which are often upregulated in cancerous conditions. The Western blot analysis confirms that these compounds can modulate key signaling pathways involved in cancer progression .
Other Biological Activities
In addition to their antitumor properties, benzothiazole derivatives exhibit anti-inflammatory, neuroprotective, antibacterial, and antiparasitic activities. The structural modifications in these compounds enhance their interaction with various biological targets, leading to diverse pharmacological effects .
Case Studies
A study focused on a series of benzothiazole derivatives demonstrated that certain modifications led to improved potency against specific cancer types. For example:
- Compound B7 : Showed significant inhibition of proliferation in A431 and A549 cells.
- Lead Compound 4i : Exhibited apoptosis-promoting effects similar to B7 .
Another study evaluated the cytotoxicity of benzo[d]isothiazole derivatives against human CD4+ lymphocytes and various solid tumor lines. The results indicated that while some compounds were highly cytotoxic (CC(50) values between 4–9 µM), they also exhibited selective activity against leukemia cell lines .
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antitumor | A431 | 1–4 | Apoptosis induction |
| A549 | 1–4 | Cell cycle arrest | |
| Anti-inflammatory | Various | Not specified | Cytokine inhibition |
| Antibacterial | Staphylococcus aureus | Not specified | Cell wall synthesis inhibition |
| Neuroprotective | Neuronal cells | Not specified | Neurotransmitter modulation |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a functionalized indazole core (e.g., 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde) with a benzothiazole-2-carboxamide derivative. Key steps include reductive amination or amide bond formation under nitrogen atmosphere, using catalysts like Pd/C or coupling agents such as HATU . Reaction conditions (e.g., acetonitrile under reflux for 1–3 minutes, as in thiadiazole cyclization reactions) significantly impact yield, with optimal pH and temperature (e.g., 60–80°C) reducing side-product formation .
Q. How is the compound structurally characterized, and what analytical techniques are most effective?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and functional group integration, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemical ambiguities in co-crystals, as demonstrated in studies of structurally analogous thiadiazole derivatives . Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) stretches, critical for verifying carboxamide formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line selectivity, solvent polarity). For example, pH-dependent antimicrobial activity in benzothiazole derivatives necessitates controlled in vitro assays at physiological pH (7.4) to mimic biological environments . Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and statistical meta-analysis of dose-response curves can isolate confounding factors .
Q. What computational methods predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates binding to targets like kinases or GPCRs, using crystallographic data from the Protein Data Bank (PDB). For example, benzothiazole-amide derivatives show affinity for ATP-binding pockets due to π-π stacking with aromatic residues .
Q. How can reaction pathways be optimized to minimize byproducts in multi-step syntheses?
- Methodological Answer : Kinetic studies using inline NMR or HPLC track intermediate formation. For instance, cyclization of tetrahydroindazole intermediates requires precise stoichiometry of iodine and triethylamine to prevent sulfur byproducts, as shown in thiadiazole syntheses . Design of Experiments (DoE) frameworks optimize variables (e.g., solvent polarity, catalyst loading) to maximize purity (>95% by HPLC) .
Data Contradiction Analysis
Q. Why do solubility and stability profiles vary between experimental and computational predictions?
- Methodological Answer : Computational models (e.g., COSMO-RS) may underestimate solvent effects on amide hydrolysis or aggregation. Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) identifies degradation pathways (e.g., oxidation of the tetrahydroindazole ring). Adjusting co-solvents (e.g., PEG 400) improves aqueous stability in analogs like N-(tetrahydro-2H-pyran-4-yl)benzothiazole derivatives .
Experimental Design Considerations
Q. What strategies enhance selectivity in functionalizing the indazole and benzothiazole moieties?
- Methodological Answer : Protecting groups (e.g., Boc for amines) enable stepwise functionalization. For example, selective methylation of the indazole nitrogen (1-position) is achieved using methyl iodide in DMF with K₂CO₃, while the benzothiazole carboxamide remains inert under these conditions . Microwave-assisted synthesis reduces reaction times and improves regioselectivity in heterocycle formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
